molecular formula C21H20N2O4 B497338 7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one CAS No. 878722-65-7

7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B497338
CAS No.: 878722-65-7
M. Wt: 364.4g/mol
InChI Key: JHSDCSJJRAGLRF-UHFFFAOYSA-N
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Description

7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one is a complex organic compound that features a benzimidazole moiety fused with a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-1H-benzimidazole with an appropriate chromenone derivative under basic conditions. The reaction is often facilitated by the use of catalysts such as potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced benzimidazole derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways by modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the chromenone structure.

    4-methyl-2H-chromen-2-one: Contains the chromenone moiety but lacks the benzimidazole ring.

Uniqueness

7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one is unique due to its combined benzimidazole and chromenone structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

7-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-13-9-21(25)27-20-10-16(7-8-17(13)20)26-12-15(24)11-23-14(2)22-18-5-3-4-6-19(18)23/h3-10,15,24H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSDCSJJRAGLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3C(=NC4=CC=CC=C43)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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